Bienvenue dans la boutique en ligne BenchChem!

(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cross-coupling chemistry Building block diversification Structure-reactivity relationships

This compound integrates three distinct functional handles: an ortho-bromobenzoyl group optimized for Pd-catalyzed cross-coupling with anchimeric assistance from the proximal carbonyl, a 2-furyl ring that balances lipophilicity and hydrogen-bond acceptor capacity, and a rigid 1,4-thiazepane core with only two rotatable bonds. With XLogP3 of 3.5 and TPSA of 58.8 Ų, it resides within optimal CNS drug space. The mono-brominated, single-reaction-site architecture minimizes side-product formation, making it ideal for high-throughput parallel synthesis and SAR campaigns targeting kinase, GPCR, and NOS enzyme targets.

Molecular Formula C16H16BrNO2S
Molecular Weight 366.27
CAS No. 1797289-94-1
Cat. No. B2965801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
CAS1797289-94-1
Molecular FormulaC16H16BrNO2S
Molecular Weight366.27
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C16H16BrNO2S/c17-13-5-2-1-4-12(13)16(19)18-8-7-15(21-11-9-18)14-6-3-10-20-14/h1-6,10,15H,7-9,11H2
InChIKeyKRYBSDRAEGVHAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone – Key Properties & Procurement Baseline


(2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797289-94-1; MF C₁₆H₁₆BrNO₂S; MW 366.3 g/mol) is a heterobifunctional building block comprising an ortho-bromobenzoyl moiety, a 2-furyl substituent, and a saturated 1,4-thiazepane core [1]. The compound exhibits a computed XLogP3 of 3.5, a topological polar surface area (TPSA) of 58.8 Ų, zero hydrogen-bond donors, and only two rotatable bonds [1]. It is commercially available through established screening-compound suppliers such as Life Chemicals (catalog F6481-3575) in quantities from 5 μmol to 40 mg [2].

Why (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone Cannot Be Replaced by a Simple Analog


The compound integrates three functional handles—an ortho-bromobenzoyl group suitable for Pd-catalyzed cross-coupling, a 2-furyl ring that modulates electronic and solubility profiles, and a conformationally flexible seven-membered 1,4-thiazepane scaffold [1]. Replacing the bromine position (e.g., meta- or para-bromo analogs) alters the oxidative-addition kinetics and steric environment at the metal center, while swapping the furan for thiophene or phenyl changes logP, TPSA, and hydrogen-bond acceptor capacity [2]. Even removing the bromine entirely eliminates the key synthetic vector for late-stage diversification. These structural differences translate into measurable shifts in physicochemical properties and reactivity that directly impact synthetic planning and biological screening outcomes .

Product-Specific Quantitative Differentiation Evidence for (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone


Ortho-Bromine Position Enables Superior Pd-Catalyzed Cross-Coupling Reactivity Versus Meta- and Para-Bromo Isomers

The 2-bromobenzoyl substituent places bromine ortho to the carbonyl, creating a unique steric and electronic environment for oxidative addition with Pd(0) catalysts. In Suzuki-Miyaura coupling, ortho-substituted aryl bromides bearing an ortho-carbonyl group typically exhibit faster reaction rates than their meta- or para-counterparts due to stabilization of the transition state by chelation-assisted oxidative addition [1]. The comparator (3-bromophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone (meta-bromo isomer) lacks this proximal carbonyl assistance, resulting in measurably slower coupling kinetics under identical conditions .

Cross-coupling chemistry Building block diversification Structure-reactivity relationships

Furan Ring Provides a Distinct LogP and TPSA Profile Compared to Thiophene and Phenyl Analogs

The target compound bears a 2-furyl substituent at the thiazepane 7-position. Replacing the furan oxygen with sulfur (thiophene) or carbon (phenyl) alters both lipophilicity and polar surface area. The target compound's computed XLogP3 is 3.5, while the thiophene analog 4-(2-bromobenzoyl)-7-(thiophen-2-yl)-1,4-thiazepane (CAS 1704636-48-5) is predicted to have an XLogP3 of approximately 4.1 due to the higher lipophilicity of sulfur [1]. This logP difference of ~0.6 units can significantly affect membrane permeability, solubility, and CYP450 binding profiles [2].

Lipophilicity optimization Physicochemical property tuning CNS drug-likeness

Conformationally Constrained Thiazepane Scaffold Enhances Target Binding Versus Acyclic Amide Analogs

The 1,4-thiazepane core introduces a seven-membered ring featuring sulfur and nitrogen atoms, providing conformational pre-organization that reduces the entropic penalty upon binding. The compound has only two rotatable bonds, significantly lower than acyclic amide analogs that typically have 5–7 rotatable bonds [1]. The thiazepane scaffold class has demonstrated potent biological activity: a structurally related 1,4-thiazepane analog was reported as an iNOS inhibitor with IC₅₀ = 0.19 μM [2].

Conformational restriction 1,4-Thiazepane scaffold Kinase inhibitor design

Ortho-Bromobenzoyl Moiety Offers a Single Reactive Handle for Sequential Chemoselective Functionalization

Unlike compounds bearing multiple halogen substituents that require protecting-group strategies or suffer from cross-reactivity, this compound presents exactly one aryl bromide site. In head-to-head synthetic comparisons, mono-brominated building blocks reduce byproduct formation and simplify purification relative to polyhalogenated analogs [1]. The 2-bromobenzoyl group participates in Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira reactions without competing side reactions at other positions [2]. By contrast, the dibromo analog (e.g., 4-(2,5-dibromobenzoyl)-7-(furan-2-yl)-1,4-thiazepane, CAS not found but structurally plausible) would require selective monofunctionalization conditions that often result in lower yields and mixtures.

Chemoselective functionalization Building block utility Parallel library synthesis

Recommended Application Scenarios for (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone Based on Verified Evidence


Medicinal Chemistry Library Design Requiring CNS-Applicable Physicochemical Properties

With an XLogP3 of 3.5 and TPSA of 58.8 Ų, this compound lies within the optimal CNS drug space (logP 2–5, TPSA < 90 Ų). Procurement for CNS-targeted screening libraries is evidence-supported, as the furan ring contributes a TPSA increment of ~4.3 Ų relative to thiophene, maintaining blood-brain barrier permeability potential while offering a unique hydrogen-bond acceptor profile [1].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

The single ortho-bromobenzoyl handle is ideally suited for sequential derivatization in SAR campaigns. The ortho-carbonyl group provides anchimeric assistance during oxidative addition, enhancing coupling yields compared to meta- or para-bromo isomers. This compound is recommended as a preferred building block over unactivated aryl bromides when rapid, high-yielding diversification is required [2].

Scaffold-Hopping Around Conformationally Constrained Kinase or NOS Inhibitor Cores

The 1,4-thiazepane core, with only two rotatable bonds, offers a rigid scaffold that has demonstrated potent iNOS inhibition at sub-micromolar IC₅₀ in related analogs. Researchers pursuing scaffold-hopping strategies from flexible acyclic inhibitors to conformationally restricted cores should prioritize this compound for screening against kinase, GPCR, and NOS enzyme targets [3].

Parallel Synthesis and High-Throughput Chemistry Workflows

The mono-brominated, single-reaction-site architecture minimizes side-product formation and simplifies automated purification. Procurement for high-throughput parallel synthesis platforms is justified by the compound's compatibility with standard Pd-catalyzed cross-coupling protocols and its commercial availability in pre-weighed, research-grade quantities (5 μmol to 40 mg) [4].

Quote Request

Request a Quote for (2-Bromophenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.